molecular formula C15H11F3O3 B14765855 4-(3-(Trifluoromethoxy)benzyl)benzoic acid

4-(3-(Trifluoromethoxy)benzyl)benzoic acid

Cat. No.: B14765855
M. Wt: 296.24 g/mol
InChI Key: IMZRNXXCJXOWAV-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethoxy)benzyl)benzoic acid is an organic compound with the molecular formula C15H11F3O3 It is a derivative of benzoic acid, featuring a trifluoromethoxy group attached to the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethoxy)benzyl)benzoic acid typically involves the reaction of 3-(trifluoromethoxy)benzyl bromide with benzoic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent, such as phenylboronic acid, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethoxy)benzyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(3-(Trifluoromethoxy)benzyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethoxy)benzyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Trifluoromethoxy)benzyl)benzoic acid is unique due to the presence of both the trifluoromethoxy and benzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

4-[[3-(trifluoromethoxy)phenyl]methyl]benzoic acid

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)21-13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(19)20/h1-7,9H,8H2,(H,19,20)

InChI Key

IMZRNXXCJXOWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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